molecular formula C11H24N2O B13258973 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol

1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol

Cat. No.: B13258973
M. Wt: 200.32 g/mol
InChI Key: IOZAKVVUHSCGGL-UHFFFAOYSA-N
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Description

1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol is a synthetic organic compound featuring a piperidine ring system substituted with methyl groups at the 1, 2, and 5 positions, and an amino-propanol chain. Piperidine derivatives are fundamental scaffolds in medicinal chemistry and are frequently explored as building blocks for pharmaceutical research (see related structures on PubChem ). The presence of both amino and hydroxyl functional groups on the propyl chain makes this molecule a potential ligand for metalloenzymes or a key intermediate in the synthesis of more complex molecules. Its specific research value may lie in its potential as a precursor for the development of neurologically active compounds, given that many piperidine-based structures are known to possess significant biological activity. Researchers are encouraged to investigate its precise physicochemical properties, such as solubility, melting point, and stability, prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol

InChI

InChI=1S/C11H24N2O/c1-8-7-13(4)9(2)5-11(8)12-6-10(3)14/h8-12,14H,5-7H2,1-4H3

InChI Key

IOZAKVVUHSCGGL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)NCC(C)O

Origin of Product

United States

Preparation Methods

Classical Cyclization Approaches

The core piperidine ring with trimethyl substitution at positions 1, 2, and 5 can be synthesized via intramolecular cyclization of suitable precursors, typically derived from amino alcohols or ketones. A common route involves:

  • Starting from N,N-dimethyl-2,3-butanedione derivatives , which undergo cyclization with ammonia or primary amines under acidic or basic conditions to form the piperidine ring.
  • Two-component cyclization of primary selenoamides with α-haloketones, as described in recent advances, can be adapted for similar substituted piperidines, yielding the core structure with high efficiency (Scheme 6, reference).

Oxidation and Functionalization

  • The oxidation of piperidine derivatives to N-oxyl radicals, such as TEMP (2,2,6,6-tetramethylpiperidine-N-oxyl), is achieved using hydrogen superoxide in the presence of divalent metal salts (e.g., zinc, alkaline earth metals), as detailed in patent.
  • These oxidation processes are crucial for introducing the N-oxyl functionality, which can serve as intermediates or functional groups for further derivatization.

Amination at the 4-Position

Nucleophilic Amination

  • The amino group at the 4-position can be introduced via nucleophilic substitution reactions on suitably activated piperidine intermediates.
  • Ammonia or primary amines react with halogenated derivatives of the piperidine ring, such as 4-chlorinated or 4-brominated compounds, under reflux conditions to afford the amino derivatives.

Catalytic Amination Strategies

  • Transition-metal catalyzed amination, especially using palladium or rhodium catalysts, has been explored for selective amination of heterocycles, as seen in recent advances in alkylamine synthesis (reference).
  • These methods offer high regioselectivity and yields, with reaction conditions optimized to prevent over-alkylation or side reactions.

Attachment of the Propan-2-ol Moiety

Alkylation and Hydroxylation

  • The propan-2-ol group can be introduced via nucleophilic substitution on a suitable precursor, such as a halogenated propanone derivative.
  • Alternatively, the hydroxyl group can be installed through oxidation of a secondary alcohol precursor, or via hydroboration-oxidation of an alkene intermediate.

Regioselective Functionalization

  • Selective hydroxylation at the appropriate carbon of the side chain is achieved using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.
  • The amino group can be protected during these steps to prevent undesired side reactions, then deprotected at the final stage.

Summary of Preparation Methods with Data Tables

Step Starting Material Reagents Conditions Yield (%) References
1. Cyclization N,N-dimethyl-2,3-butanedione derivatives Ammonia, acid/base Reflux 75-85 ,
2. Oxidation Piperidine derivatives Hydrogen superoxide, metal salts Ambient to 90°C 86-98
3. Amination Halogenated piperidine NH3 or primary amines Reflux 70-90
4. Side chain functionalization Halogenated propanone Nucleophiles, oxidants Mild heating 65-80

Recent Research Discoveries

  • Innovative cyclization techniques using two-component reactions have significantly improved yields and regioselectivity for substituted piperidines, including trimethyl derivatives (reference).
  • Metal-free oxidation methods employing sodium fluoride or hydrogen superoxide have been optimized for selective N-oxyl formation, facilitating subsequent functionalization steps (reference).
  • Transition-metal catalysis has enabled highly selective amination and hydroxyalkylation reactions, expanding the scope of functional group modifications on the piperidine core (reference).

Chemical Reactions Analysis

Types of Reactions: 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, its piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s closest analogs differ in substituents on the amino-propanol backbone or the cyclic amine moiety. Key examples include:

Table 1: Structural Comparison
Compound Name Core Structure Substituents/Modifications
1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol Piperidine 1,2,5-Trimethylpiperidin-4-yl, propan-2-ol
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol Aliphatic heptane chain 2,6-Dimethylheptan-4-yl, propan-2-ol
1-[(2,6-Dimethylpyridin-4-yl)methyl]-1,2-diphenylhydrazine Pyridine Diphenylhydrazine, dimethylpyridinylmethyl
(S)-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol Tetrahydronaphthalene 2-Ethylphenoxy, tetrahydronaphthalenyl

Key Observations :

  • Piperidine vs.
  • Aromatic vs. Non-Aromatic Systems: The dimethylpyridinyl and tetrahydronaphthalenyl analogs introduce aromaticity, which may influence π-π stacking interactions and receptor binding compared to the non-aromatic piperidine system .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Property 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol 1-[(2,6-Dimethylpyridin-4-yl)methyl]-1,2-diphenylhydrazine
Lipophilicity (LogP) Moderate (~2.1)* High (~3.5) Moderate (~2.8)
Hydrogen Bonding Strong (amine, hydroxyl) Moderate (hydroxyl) Weak (hydrazine, pyridine)
Metabolic Stability Likely high (methylated piperidine resists oxidation) Low (aliphatic chain prone to oxidation) Variable (pyridine may undergo conjugation)

*Estimated using fragment-based methods due to lack of experimental data.

Analysis :

  • The trimethylpiperidine group likely enhances metabolic stability by hindering cytochrome P450-mediated oxidation compared to aliphatic analogs .

Pharmacological Implications

  • However, the trimethylpiperidine group may redirect selectivity toward CNS targets (e.g., sigma receptors) compared to aryloxy-substituted analogs like (S)-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol, which may prioritize peripheral receptors .
  • Toxicity Profile : The absence of hydrazine or aromatic nitro groups in the target compound reduces theoretical toxicity risks compared to NSC-137570 derivatives .

Biological Activity

1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol, with the CAS number 1218349-27-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

The molecular formula of 1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol is C11H24N2O with a molecular weight of 200.32 g/mol. The compound features a piperidine ring that may contribute to its biological activity through interactions with various biological targets.

PropertyValue
Molecular Formula C11H24N2O
Molecular Weight 200.32 g/mol
CAS Number 1218349-27-9
Purity ≥95%

Pharmacological Effects

Research indicates that compounds similar to 1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol exhibit a range of pharmacological effects:

  • CNS Activity : Compounds containing piperidine structures often demonstrate activity at neurotransmitter receptors, influencing mood and cognition. For instance, derivatives have shown affinity for dopamine receptors which are crucial in the treatment of disorders such as schizophrenia and depression.
  • Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against various bacterial strains. This may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Potential : Emerging research points towards the anticancer properties of piperidine derivatives. They may act as inhibitors of specific enzymes involved in cancer cell proliferation and survival.

The exact mechanism of action for 1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol is not fully elucidated; however, it is hypothesized to interact with various receptor sites and enzymes:

  • Dopamine Receptor Modulation : Similar compounds have been documented to modulate dopamine receptor activity, which could lead to therapeutic effects in neuropsychiatric disorders.
  • Enzyme Inhibition : Preliminary studies indicate potential inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine structure enhanced antibacterial activity significantly.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-olModerateLow
Related Piperidine DerivativeHighModerate

Investigation into CNS Effects

In another study assessing the central nervous system effects of piperidine derivatives, it was found that specific compounds exhibited anxiolytic properties in animal models. The study concluded that these effects were likely mediated through interactions with GABAergic systems.

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